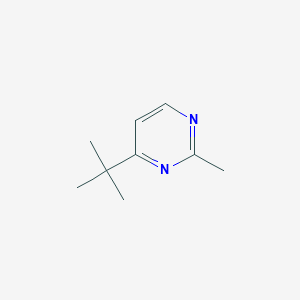
4-(tert-Butyl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group and the methyl group attached to the pyrimidine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-methylpyrimidine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering advantages such as better control over reaction conditions, reduced reaction times, and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrimidine ring to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated pyrimidine derivatives
Applications De Recherche Scientifique
4-(tert-Butyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymerization processes
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity towards different enzymes and receptors. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
- tert-Butyl alcohol
- 4-tert-Butylbenzoic acid
Uniqueness
4-(tert-Butyl)-2-methylpyrimidine stands out due to its unique combination of the tert-butyl and methyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-tert-Butylphenol and 4-tert-Butylcatechol are primarily used as antioxidants and stabilizers, this compound finds applications in medicinal chemistry and biochemical research .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-tert-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7-10-6-5-8(11-7)9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
GFHOPICCJIELSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


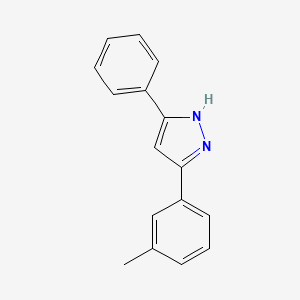
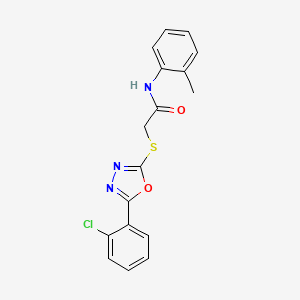
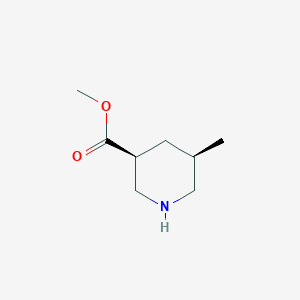
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
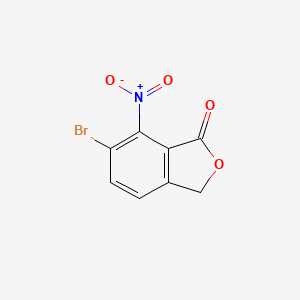
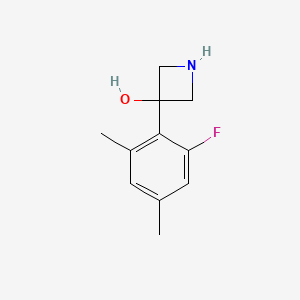
![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)
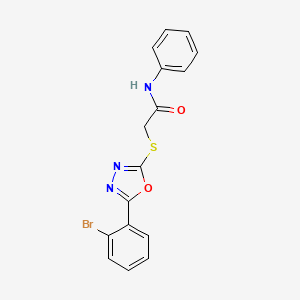
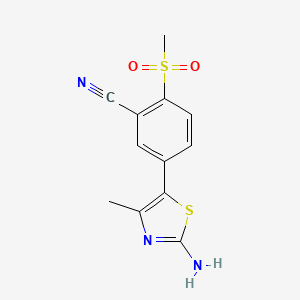

![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
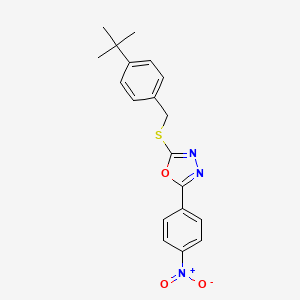
![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
